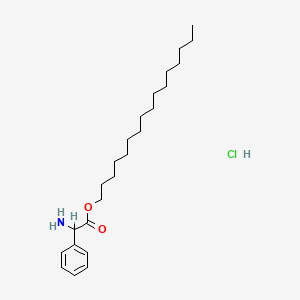
DL-2-Phenylglycine hexadecyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Phenylglycine hexadecyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of DL-2-Phenylglycine, which is an α-amino acid with a phenyl group attached to the α-carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine hexadecyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
DL-2-Phenylglycine hexadecyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
DL-2-Phenylglycine hexadecyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-2-Phenylglycine hexadecyl ester hydrochloride involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can exert its effects on intracellular pathways. The phenyl group may interact with aromatic amino acids in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
DL-2-Phenylglycine: The parent compound, which lacks the ester and hydrochloride groups.
DL-2-Phenylglycine methyl ester hydrochloride: A similar ester derivative with a shorter alkyl chain.
DL-2-Phenylglycine ethyl ester hydrochloride: Another ester derivative with a slightly longer alkyl chain than the methyl ester.
Uniqueness
DL-2-Phenylglycine hexadecyl ester hydrochloride is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments.
Properties
CAS No. |
87252-82-2 |
|---|---|
Molecular Formula |
C24H42ClNO2 |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
hexadecyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27-24(26)23(25)22-19-16-15-17-20-22;/h15-17,19-20,23H,2-14,18,21,25H2,1H3;1H |
InChI Key |
UYHFERKPYOAEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















